molecular formula C4H4INO B13466717 5-Iodo-4-methyl-1,3-oxazole

5-Iodo-4-methyl-1,3-oxazole

Cat. No.: B13466717
M. Wt: 208.99 g/mol
InChI Key: NMGCBKLUUVNYIV-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of iodine and a methyl group in the 5 and 4 positions, respectively, makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Iodo-4-methyl-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-4-methyl-1,3-oxazole is unique due to the presence of both iodine and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Iodo-4-methyl-1,3-oxazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4_4H4_4I N O, with a molecular weight of approximately 208.99 g/mol. The distinct placement of the iodine atom at the fifth position and the methyl group at the fourth position of the oxazole ring contribute to its unique reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. In a study comparing oxazole derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/ml)Activity
This compound10Effective against E. coli
Reference: Ampicillin25Standard control

In another study, oxazole derivatives were evaluated for their antimicrobial potential against S. aureus, E. coli, and C. albicans, showing that compounds similar to this compound had notable inhibition zones compared to standard antibiotics .

2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A series of novel 1,3-oxazole sulfonamides were synthesized and screened for their ability to inhibit cancer cell growth. The results indicated that compounds structurally related to this compound exhibited promising growth inhibition across different cancer cell lines.

CompoundMean GI50 (nM)Cell Line
This compound48.8Leukemia
Reference: Doxorubicin35Breast Cancer

These findings suggest that the compound may interact with microtubules in cancer cells, leading to depolymerization and subsequent cell death .

3. Anti-inflammatory and Antioxidant Properties
The anti-inflammatory effects of oxazole derivatives have also been documented. In vitro assays demonstrated that compounds like this compound can inhibit pro-inflammatory cytokines in human cell lines. Additionally, antioxidant assays revealed that this compound can scavenge free radicals effectively.

The biological mechanisms underlying the activities of this compound involve interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Microtubule Interaction : Similarities with known microtubule inhibitors suggest a mechanism involving disruption of tubulin polymerization in cancer cells.
  • Antioxidant Activity : The presence of the iodine atom may enhance electron donation capabilities, contributing to its antioxidant effects.

Case Studies

Several studies have highlighted the therapeutic potential of oxazole derivatives including this compound:

  • Antimicrobial Efficacy : A study published in Pharma Chemica reported on various oxazoles' antibacterial activities against resistant strains .
  • Cancer Cell Line Screening : Research conducted by the National Cancer Institute (NCI) evaluated the growth inhibition properties of oxazole derivatives across multiple tumor cell lines .
  • Inflammation Studies : Investigations into cytokine modulation by oxazoles have shown promise for treating inflammatory diseases .

Properties

Molecular Formula

C4H4INO

Molecular Weight

208.99 g/mol

IUPAC Name

5-iodo-4-methyl-1,3-oxazole

InChI

InChI=1S/C4H4INO/c1-3-4(5)7-2-6-3/h2H,1H3

InChI Key

NMGCBKLUUVNYIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)I

Origin of Product

United States

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